![molecular formula C7H4ClN3O B12356884 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 4-position and a keto group at the 6-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chloropyridine-3-carboxylic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired compound. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize environmental impact.
化学反应分析
Types of Reactions
4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction Reactions: The keto group at the 6-position can participate in oxidation and reduction reactions, leading to the formation of hydroxyl or other functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions or in the presence of a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, hydroxyl derivatives, and fused ring systems, depending on the specific reaction conditions and reagents used .
科学研究应用
4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.
Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.
作用机制
The mechanism of action of 4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to antiproliferative effects on cancer cells. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity .
相似化合物的比较
4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds have a different arrangement of the nitrogen atoms in the fused ring system and may exhibit distinct biological activities.
Pyrido[3,4-d]pyrimidines: Similar to pyrido[2,3-d]pyrimidines, these compounds have a different nitrogen arrangement and can serve as potential therapeutic agents.
Pyrido[4,3-d]pyrimidines: These compounds also differ in the nitrogen arrangement and may have unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom and keto group, which contribute to its distinct chemical reactivity and biological activity .
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-4(9-3-10-7)1-2-5(12)11-6/h1-3,7H |
InChI 键 |
PSTBWHZBUBYYAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=C2C1=NC=NC2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


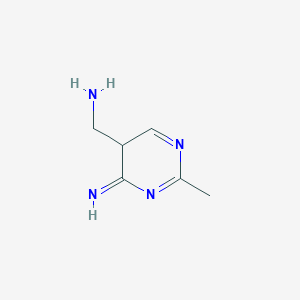
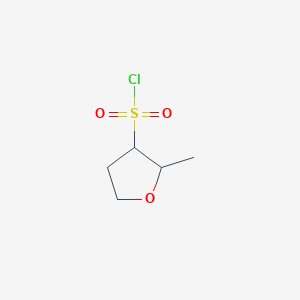
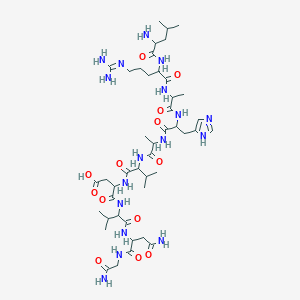
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-3-[2-(sulfamoylamino)ethylamino]-2,3-dihydro-1,2,5-oxadiazole-4-carboximidamide](/img/structure/B12356840.png)
![copper;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12356847.png)
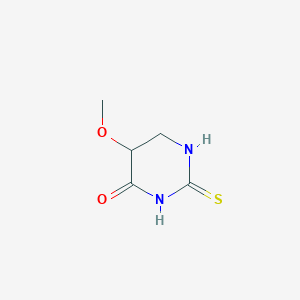
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)

![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
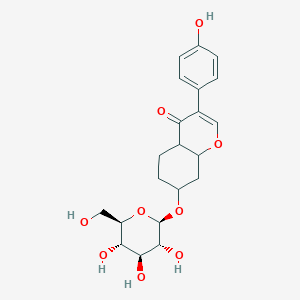
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)
